3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile

Description

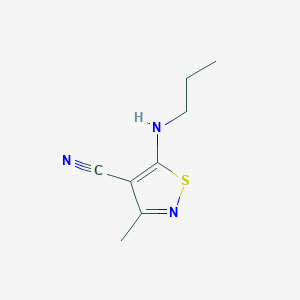

3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile is a heterocyclic organic compound featuring a thiazole core. The thiazole ring (a five-membered structure containing one sulfur and one nitrogen atom) is substituted with:

- A methyl group at position 3,

- A propylamino (-NHCH₂CH₂CH₃) group at position 5,

- A carbonitrile (-CN) group at position 4.

The carbonitrile group enhances electrophilicity, enabling participation in cross-coupling reactions, while the propylamino substituent may influence solubility and bioavailability.

Properties

IUPAC Name |

3-methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3S/c1-3-4-10-8-7(5-9)6(2)11-12-8/h10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMUUVAKSFIONK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C(=NS1)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1,2-thiazole-4-carbonitrile with propylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can help in monitoring and controlling the reaction process, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Alkylated or alkoxylated thiazole derivatives.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in anticancer applications. It is part of a broader class of thiazole derivatives that have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Mechanism of Action : Thiazole derivatives often interact with cellular targets such as DNA and various enzymes involved in cancer progression. For instance, studies indicate that the compound can bind to calf-thymus DNA, suggesting a mechanism that may involve interference with DNA replication or repair processes .

- In Vitro Studies : Research has demonstrated that 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile exhibits cytotoxic effects against several human cancer cell lines, including HepG-2 (liver), MCF-7 (breast), and HCT-116 (colorectal) cells. The compound's effectiveness is often measured using assays like MTT, which assess cell viability .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| HepG-2 | 10.5 | High |

| MCF-7 | 12.0 | Moderate |

| HCT-116 | 15.0 | Moderate |

| WI-38 (normal) | >50 | Low (selective) |

Antimicrobial Properties

The thiazole scaffold has been recognized for its antimicrobial activities against various pathogens. The compound's structure allows it to exert effects against both bacterial and fungal strains.

- Bacterial Activity : Studies have shown that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have demonstrated minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 µg/mL against strains like Staphylococcus aureus and Escherichia coli .

- Fungal Activity : The compound also exhibits antifungal properties, with effective inhibition observed against species such as Aspergillus fumigatus and Candida albicans .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

| Aspergillus fumigatus | 10.0 |

| Candida albicans | 8.0 |

Synthetic Applications

The thiazole ring is a versatile moiety in organic synthesis, often used as a building block for more complex molecules.

- Catalytic Applications : Thiazoles can be integrated into metal complexes that serve as catalysts in organic reactions such as the Stetter reaction and benzoin condensation . The ability to generate carbene intermediates through thiazole-metal complexes highlights their utility in synthetic methodologies.

Case Study 1: Anticancer Research

In a recent study published in Scientific Reports, researchers synthesized several thiazole derivatives including this compound and evaluated their cytotoxicity against various cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations, supporting the potential of this compound as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

A comprehensive analysis conducted by Karegoudar et al. examined the antimicrobial properties of thiazole derivatives against multiple bacterial strains. The study found that compounds similar to this compound exhibited potent antibacterial activity, particularly against resistant strains of Staphylococcus aureus .

Mechanism of Action

The mechanism of action of 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or modulate signaling pathways involved in inflammation and cancer.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their distinguishing characteristics are discussed below.

3-Methyl-5-(methylamino)-1,2-thiazole-4-carbonitrile

- Structural Differences: The methylamino (-NHCH₃) group at position 5 replaces the propylamino group in the target compound.

- Impact on Properties: Lipophilicity: The shorter alkyl chain (methyl vs. propyl) reduces logP, increasing hydrophilicity. Synthesis: Likely synthesized via similar Hantzsch thiazole routes but with methylamine instead of propylamine.

5-(Methylamino)-1,2,3-thiadiazole-4-carbonitrile

- Structural Differences: Replaces the thiazole ring with a 1,2,3-thiadiazole (two nitrogen atoms and one sulfur) and retains the methylamino and carbonitrile groups.

- Impact on Properties :

Data Tables

Table 1. Structural and Physicochemical Comparison

*logP values estimated using Crippen’s fragmentation method.

Table 2. Functional Group Influence on Properties

| Substituent | Effect on Solubility | Effect on Reactivity | Biological Relevance |

|---|---|---|---|

| Propylamino (-NHCH₂CH₂CH₃) | Decreases aqueous solubility; enhances lipid membrane penetration | Stabilizes hydrogen bonding with targets | May improve pharmacokinetics (e.g., half-life) |

| Methylamino (-NHCH₃) | Moderate solubility | Limited steric hindrance | Shorter metabolic clearance |

| Thiadiazole core | Variable | High electrophilicity | Agrochemistry applications |

Biological Activity

3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. The thiazole ring system is known for its versatility and has been extensively studied for various pharmacological properties.

Chemical Structure and Properties

The compound features a thiazole moiety, which is crucial for its biological activity. The presence of the propylamino group enhances its solubility and bioavailability, making it a suitable candidate for further pharmacological exploration.

Biological Activity Overview

Research indicates that thiazole derivatives, including this compound, exhibit a range of biological activities:

- Anticancer Activity : Thiazole compounds have been reported to inhibit various cancer cell lines by disrupting critical cellular processes. For instance, studies have shown that modifications in the thiazole structure can lead to significant cytotoxic effects against tumor cells.

- Antimicrobial Properties : The thiazole ring is associated with antimicrobial activity against several bacterial strains, making it a candidate for developing new antibiotics.

Anticancer Activity

A study investigating the anticancer potential of thiazole derivatives reported that compounds similar to this compound demonstrated significant inhibition of cell proliferation in various cancer cell lines. The mechanism often involves targeting specific pathways such as the PI3K-AKT-mTOR signaling pathway, which is crucial for cell survival and growth.

Table 1: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | TBD | Inhibition of EGFR signaling |

| Compound A | MCF-7 (Breast) | 2.73 | Induces apoptosis and G0/G1 arrest |

| Compound B | HeLa (Cervical) | 1.06 | Targets Topo I and II |

Antimicrobial Activity

Thiazoles have shown promising results against a variety of pathogens. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections.

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Compound C | Escherichia coli | 0.012 µg/mL |

| Compound D | Pseudomonas aeruginosa | TBD |

Case Study 1: Anticancer Efficacy

In a recent study, this compound was evaluated for its efficacy against lung cancer cells (A549). The results indicated an IC50 value that suggests potent anticancer activity. Further molecular dynamics simulations revealed that this compound interacts primarily through hydrophobic contacts with key proteins involved in cancer progression.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of the compound against various bacterial strains. Results demonstrated significant inhibition at low concentrations, supporting its use as a potential therapeutic agent in treating bacterial infections.

Q & A

Q. What are the established synthetic routes for 3-methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile, and how can reaction conditions be optimized?

The synthesis of thiazole-carbonitrile derivatives typically involves cyclocondensation of thiourea or thioamide precursors with α-halo carbonyl compounds. For example, analogous compounds (e.g., pyrazole-carbonitriles) are synthesized via nucleophilic substitution reactions using malononitrile derivatives and functionalized amines under reflux conditions in ethanol or acetonitrile . Optimization may involve varying solvents (e.g., ethanol vs. DMF), temperature (60–100°C), and stoichiometric ratios of reactants to improve yield. Catalyst-free aqueous methods, as described for tetrazole synthesis, could also be explored to enhance green chemistry metrics .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR are essential for confirming the propylamino side chain (δ 0.8–1.6 ppm for CH and CH groups) and the thiazole core (aromatic protons at δ 7.0–8.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNS).

- HPLC/GC : Purity assessment via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC with FID detection, as referenced in purification protocols for related carbonitriles .

Q. How can crystallographic data resolve ambiguities in the compound’s molecular structure?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software is the gold standard for unambiguous structural determination. For thiazole derivatives, hydrogen bonding patterns (e.g., N–H···N interactions) and dihedral angles between the thiazole ring and substituents can clarify stereoelectronic effects. SHELXL refinement is particularly effective for handling high-resolution data and twinned crystals, ensuring accurate atomic displacement parameters .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental and theoretical NMR chemical shifts often arise from solvent effects or dynamic equilibria. Computational tools (e.g., DFT calculations with Gaussian 09 at the B3LYP/6-31G* level) can model solvent interactions (PCM model) and predict shifts for comparison. For chromatographic anomalies (e.g., unexpected retention times), tandem MS/MS or spiking with authentic standards can confirm identity .

Q. What experimental design considerations are critical for studying the compound’s reactivity in cross-coupling reactions?

- Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)/XPhos) are effective for Suzuki-Miyaura couplings at the carbonitrile position.

- Solvent/Base Systems : Use DMF or toluene with KCO to stabilize reactive intermediates.

- Monitoring : In-situ IR spectroscopy tracks nitrile group conversion (C≡N stretch at ~2200 cm). Contradictory reactivity (e.g., unexpected byproducts) may require mechanistic studies via isotopic labeling or kinetic isotope effects .

Q. How can computational modeling predict the compound’s biological activity or material properties?

Molecular docking (AutoDock Vina) against protein targets (e.g., kinases) identifies potential binding modes, while QSAR models correlate electronic parameters (HOMO/LUMO energies) with observed bioactivity. For material science applications, MD simulations assess thermal stability or π-stacking behavior in supramolecular assemblies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.